molecular formula C9H17NO3 B556389 AC-Ile-ome CAS No. 2256-76-0

AC-Ile-ome

Cat. No.: B556389
CAS No.: 2256-76-0
M. Wt: 187,23 g/mole
InChI Key: JPQWQTHLAKUOOA-XPUUQOCRSA-N
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Description

AC-Ile-ome, also known as N-acetyl-L-isoleucine methyl ester, is a derivative of the essential amino acid isoleucine. This compound has garnered attention due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ile-ome typically involves the esterification of N-acetyl-L-isoleucine. One common method includes the reaction of N-acetyl-L-isoleucine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

AC-Ile-ome undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent amino acid.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-acetyl-L-isoleucine.

    Reduction: L-isoleucine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

AC-Ile-ome has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of AC-Ile-ome involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-leucine methyl ester
  • N-acetyl-L-valine methyl ester
  • N-acetyl-L-methionine methyl ester

Uniqueness

AC-Ile-ome is unique due to its specific structural features, such as the presence of the isoleucine side chain, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl (2S,3S)-2-acetamido-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWQTHLAKUOOA-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743252
Record name Methyl N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2256-76-0
Record name Methyl N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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